1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-16(2)8-14(17)13-10-18-19(15(13)9-16)11-4-6-12(20-3)7-5-11/h4-7,10,14H,8-9,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZOVPHHCRXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone Intermediate Synthesis
The foundational step in synthesizing tetrahydroindazole derivatives involves preparing substituted cyclohexanone precursors. Modified aldol condensation reactions are employed to construct the cyclohexanone backbone with tailored substituents. For example, a diketo compound (e.g., acetylacetone) reacts with 4-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) under basic conditions (e.g., piperidine) to yield 2-(4-methoxyphenyl)-5-hydroxy-3,6-dimethylcyclohexanone .
Key Reaction Conditions
Structural Characterization
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IR Spectroscopy: Peaks at 1690–1714 cm⁻¹ (C=O stretching), 2975 cm⁻¹ (C-H aliphatic), and 3485 cm⁻¹ (O-H) .
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NMR: δ 4.20–4.30 ppm (methine protons), δ 2.01–2.60 ppm (methyl and methylene groups), and δ 7.25–7.51 ppm (aromatic protons) .
Hydrazine-Mediated Cyclization
Cyclization of the cyclohexanone intermediate with hydrazine hydrate forms the indazole core. The diketone moiety undergoes nucleophilic attack by hydrazine, followed by dehydration to generate the 1H-indazole ring .
General Procedure
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Reagents: Hydrazine hydrate (2.1 equivalents), methanol, and acetic acid.
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Conditions: Reflux at 70°C for 5–8 hours.
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Workup: Quenching with ice-cold water, filtration, and purification via column chromatography (ethyl acetate/hexane) .
Example
Reacting 2-(4-methoxyphenyl)-5-hydroxy-3,6-dimethylcyclohexanone with hydrazine hydrate in methanol yields 1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one .
Optimization Insights
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Excess hydrazine (≥2 equivalents) ensures complete cyclization .
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Acidic conditions (e.g., acetic acid) accelerate dehydration .
Reductive Amination to Introduce the 4-Amine Group
The ketone at position 4 of the indazolone intermediate is converted to an amine via reductive amination. This step typically employs ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.
Procedure
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Reagents: Ammonium acetate (3 equivalents), NaBH3CN (1.5 equivalents).
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Conditions: Stirring at 25°C for 12–24 hours.
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Workup: Extraction with dichloromethane, drying (MgSO4), and solvent evaporation.
Yield and Purity
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Yield: 60–75% after purification.
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Purity: >95% (HPLC).
Mechanistic Considerations
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The ketone undergoes imine formation with ammonium, followed by reduction to the amine.
Alternative Routes: One-Pot Indazole Synthesis
A one-pot method simplifies the synthesis by combining aldol condensation and cyclization. For instance, 2-fluoro-5-nitrobenzaldehyde reacts with hydrazine hydrate in dimethylformamide (DMF) at 23°C to directly form 1-arylindazoles .
Adaptation for Target Compound
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Replace 2-fluoro-5-nitrobenzaldehyde with 4-methoxybenzaldehyde.
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Include dimethyl substituents via methylated diketone precursors .
Advantages
Analytical Validation and Spectral Data
1H NMR (300 MHz, CDCl3)
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δ 1.18 (s, 3H, CH3), 1.63 (s, 3H, CH3), 2.15 (s, 3H, COCH3), 3.78 (s, 3H, OCH3), 4.20 (d, J = 12.2 Hz, 1H), 5.33 (s, 1H, NH), 7.11–7.87 (m, 4H, aromatic) .
13C NMR (75 MHz, CDCl3)
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δ 15.21 (CH3), 21.58 (CH3), 55.60 (OCH3), 72.75 (C-OH), 127.91 (aromatic C), 153.46 (C=O), 210.50 (C=O) .
HRMS
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Complexity | Purity |
|---|---|---|---|---|
| Cyclohexanone cyclization | 65–75% | 8–12 h | Moderate | >90% |
| One-pot synthesis | 70–85% | 2–4 h | Low | >95% |
| Reductive amination | 60–75% | 12–24 h | High | >95% |
Challenges and Optimization Strategies
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Regioselectivity: Competing pathways may yield 1H- or 2H-indazole isomers. Using bulky substituents (e.g., 6,6-dimethyl) favors the desired 1H-indazole .
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Amine Stability: The 4-amine group is prone to oxidation. Conducting reductive amination under inert atmosphere (N2/Ar) improves stability.
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Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound from byproducts .
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The synthesis of this compound involves hydrazine-mediated cyclization of substituted cyclohexanone precursors. A representative pathway includes:
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Precursor : 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole derivatives.
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Reaction : Condensation with hydrazine hydrate under acidic methanol conditions to form the indazole ring .
Key Conditions :
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Catalyst | Acidic conditions (e.g., HCl) |
| Yield | ~65% (observed in analogs) |
Amino Group (-NH₂)
The primary amine at position 4 participates in:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Alkylation : Forms secondary amines with alkyl halides under basic conditions.
Example Reaction :
Methoxyphenyl Substituent
The 4-methoxyphenyl group undergoes:
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Demethylation : Cleavage of the methoxy group under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives.
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Electrophilic Substitution : Directs incoming electrophiles to the para position relative to the methoxy group.
pH-Dependent Reactivity
The compound’s amine group shows pH-sensitive behavior in biological systems:
| pH Range | Reactivity Profile |
|---|---|
| Acidic | Protonation enhances water solubility; may form salts. |
| Neutral | Predominantly uncharged, facilitating membrane permeability. |
| Basic | Decreased nucleophilicity of the amine group. |
Biological Interactions
While not traditional chemical reactions, the compound interacts with biological targets via:
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Sigma Receptor Binding : Forms hydrogen bonds and hydrophobic interactions with sigma-1/2 receptors, modulating CNS activity.
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Metabolic Pathways : Likely undergoes hepatic oxidation (e.g., CYP450-mediated N-demethylation or hydroxylation).
Substituent Effects on Reactivity
Structural analogs highlight the impact of substituents:
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common synthetic routes include:
- Reaction of 4-methoxyphenylhydrazine with suitable ketones or aldehydes.
- Use of acidic or basic catalysts , solvents like ethanol or methanol, and heating to facilitate cyclization.
Organic Chemistry
This compound serves as a versatile building block for the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications and reactions:
- Oxidation : The methoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids.
- Reduction : Nitro groups can be reduced to amines.
- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions.
Medicinal Chemistry
The biological activity of 1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is primarily attributed to its interactions with specific enzymes and receptors:
- Antitumor Activity : Recent studies have demonstrated its potential in inhibiting the proliferation of various cancer cell lines. For instance:
- In vitro Studies : Showed significant antiproliferative activity against colon cancer cells with an IC50 value in the low micromolar range.
- In vivo Studies : Indicated that the compound may effectively delay tumor progression in animal models.
Biological Studies
The compound's structural similarity to biologically active molecules makes it suitable for studying enzyme inhibition and receptor binding. Its tetrahydroindazole core may facilitate binding to active sites of target proteins.
Industrial Applications
In industry, this compound can be utilized in the production of:
- Dyes and Pigments : Its unique chemical structure allows for the development of novel colorants.
- Specialty Chemicals : The compound can act as an intermediate in synthesizing various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it could bind to the active site of an enzyme, blocking substrate access and inhibiting its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on the provided evidence:
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- Anti-Tumor Potential: Analogs such as 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (21) exhibit confirmed anti-tumor activity via DHODH inhibition . The target compound’s methoxy group may similarly modulate enzyme interactions but requires empirical validation.
- Solubility and Bioavailability : Hydrochloride salts (e.g., 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride in ) demonstrate improved solubility compared to free amines, suggesting formulation strategies for the target compound.
Biological Activity
1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrahydroindazole core and a methoxyphenyl substituent, which may contribute to its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 274.36 g/mol. Its structure allows for various chemical reactions and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrahydroindazole structure may facilitate binding to active sites of target proteins, potentially acting as an inhibitor or modulator.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound.
- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it exhibited significant antiproliferative activity against colon cancer cells with an IC50 value in the low micromolar range .
- In vivo Studies : In animal models, the compound has been evaluated for its ability to inhibit tumor growth. Preliminary results suggest that it may delay tumor progression effectively .
Enzyme Inhibition
The compound's structural similarities to known enzyme inhibitors suggest potential applications in enzyme modulation:
- Pim Kinases : It has been reported that indazole derivatives can inhibit Pim kinases, which are involved in cancer cell survival and proliferation. Specific derivatives have shown IC50 values as low as 0.4 nM against these targets .
- IDO1 Inhibition : The indazole scaffold has also been implicated in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme associated with immune evasion in tumors. Compounds similar to this compound have demonstrated IC50 values around 5.3 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity | IC50 Value (nM) |
|---|---|---|
| Methoxy group | Enhances lipophilicity and binding | Varies by target |
| Dimethyl groups | Increases steric hindrance | Varies by target |
Case Studies
Several case studies have investigated the biological effects of similar compounds:
Q & A
Q. Methodology :
- Introduce electron-donating/withdrawing groups and evaluate DHODH inhibition via enzymatic assays.
- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions.
- Compare IC50 values across derivatives to identify critical substituent positions .
(Basic) Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- ESI-MS : Confirms molecular weight (e.g., m/z 228 [M+H]+ for methylphenyl derivatives) .
- NMR Spectroscopy : Resolves substitution patterns (1H/13C NMR for indazole core and methoxyphenyl group).
- HPLC : Validates purity; methods should reference NIST standards for calibration .
(Advanced) How can AI-driven tools like COMSOL Multiphysics enhance synthesis or application?
Answer:
- Process Simulation : Model heat/mass transfer in reactors to predict scaling challenges .
- Machine Learning : Train algorithms on historical data to optimize reaction conditions (e.g., solvent selection, catalyst ratio).
- Autonomous Labs : Implement real-time parameter adjustments using AI-driven feedback loops .
(Advanced) What experimental design strategies minimize resource use during synthesis optimization?
Answer:
- Factorial Designs : Test multiple variables (e.g., temperature, pH) simultaneously to identify interactions .
- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions with minimal runs .
- Crude Product Utilization : Prioritize biological screening before purification, as seen in .
(Basic) What in vitro models are suitable for initial anti-tumor activity screening?
Answer:
- Cell Viability Assays : MTT/XTT on cancer lines (e.g., HeLa, MCF-7).
- Enzymatic Assays : Direct DHODH inhibition measured via UV-Vis spectrophotometry .
- Dose-Response Curves : Determine IC50 with positive controls (e.g., teriflunomide, a known DHODH inhibitor).
(Advanced) How can green chemistry principles be integrated into synthesis?
Answer:
- Catalyst Selection : Use recyclable heterogeneous catalysts (e.g., immobilized palladium) .
- Solvent Replacement : Substitute toluene with cyclopentyl methyl ether (CPME) for reduced toxicity .
- Energy Efficiency : Microwave-assisted synthesis reduces reaction times by 30–50% .
(Advanced) What mechanistic studies elucidate the compound’s interaction with DHODH?
Answer:
- X-ray Crystallography : Resolve binding modes in the enzyme’s ubiquinone pocket.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH).
- Molecular Dynamics : Simulate interaction stability over 100-ns trajectories to guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
